molecular formula C13H7Cl2IN2O2S B2477537 1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 2055841-50-2

1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2477537
CAS No.: 2055841-50-2
M. Wt: 453.08
InChI Key: VFEGAUCTEBBHSC-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a benzenesulfonyl group, two chlorine atoms, and an iodine atom attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-b]pyridine core. The synthetic route often includes:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step usually involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1-(Benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-4,6-dichloro-3-iodopyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2IN2O2S/c14-9-6-11(15)17-13-12(9)10(16)7-18(13)21(19,20)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEGAUCTEBBHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(C=C3Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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